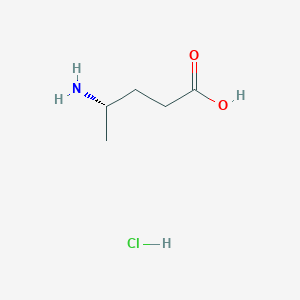
(S)-4-aminovaleric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Aminovaleric acid hydrochloride is a chiral amino acid derivative, specifically the hydrochloride salt form of (S)-4-aminovaleric acid. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemical research. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminovaleric acid hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as (S)-4-aminovaleric acid.
Hydrochloride Formation: The free amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: (S)-4-Aminovaleric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation Products: Oxo derivatives of (S)-4-aminovaleric acid.
Reduction Products: Alcohol derivatives of (S)-4-aminovaleric acid.
Substitution Products: Amides and other substituted derivatives.
科学研究应用
(S)-4-Aminovaleric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-4-aminovaleric acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, contributing to the synthesis or degradation of other biomolecules.
相似化合物的比较
®-4-Aminovaleric Acid Hydrochloride: The enantiomer of (S)-4-aminovaleric acid hydrochloride, with different stereochemistry.
4-Aminobutyric Acid Hydrochloride: A structurally similar compound with one less carbon atom in the chain.
5-Aminovaleric Acid Hydrochloride: A compound with an additional carbon atom in the chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and biochemical research.
属性
IUPAC Name |
(4S)-4-aminopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
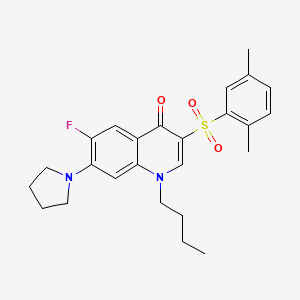
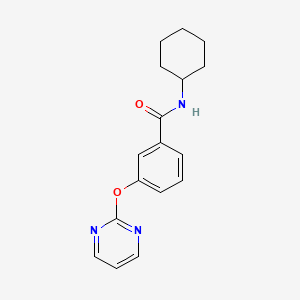
![4-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2902638.png)
![tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate](/img/structure/B2902639.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B2902640.png)
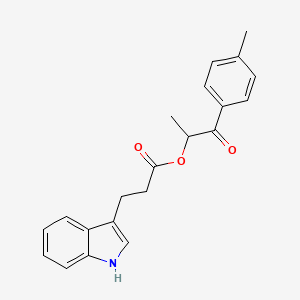
![N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2902644.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2902645.png)
![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate](/img/structure/B2902648.png)
![N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2902649.png)

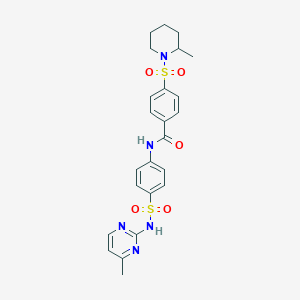
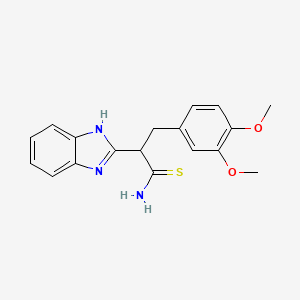
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2902656.png)
